molecular formula C7H7ClN2O3 B12853707 Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

Cat. No.: B12853707
M. Wt: 202.59 g/mol
InChI Key: YJOKAHMXLVFJDE-UHFFFAOYSA-N
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Description

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and chlorine groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-10-6(8)4(3-11)5(9-10)7(12)13-2/h3H,1-2H3

InChI Key

YJOKAHMXLVFJDE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C=O)Cl

Origin of Product

United States

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